molecular formula C18H16N4O4S B2534746 N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-76-0

N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2534746
CAS No.: 851079-76-0
M. Wt: 384.41
InChI Key: YXEIGLMEZWWMBG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic chemical scaffold designed for research applications in medicinal chemistry and chemical biology. This compound integrates two pharmaceutically significant motifs: an imidazole ring and an acetamide linker. The imidazole core is a privileged structure in drug discovery, known for its extensive biological potential and presence in compounds with a broad spectrum of activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties . The incorporation of a thioether bridge adjacent to the imidazole nucleus may influence the molecule's electronic properties and its interaction with biological targets, such as enzymes or receptors. Researchers can investigate this molecule as a novel scaffold for developing protease or kinase inhibitors, given the demonstrated utility of similar imidazole-containing structures in targeting various enzymes . Its structural features also make it a candidate for use in biochemical probe development to study cellular pathways and signal transduction mechanisms. Furthermore, the presence of the 4-nitrophenyl substituent on the imidazole ring suggests potential for exploring structure-activity relationships (SAR) in the development of new bioactive agents. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-26-16-4-2-3-13(11-16)20-17(23)12-27-18-19-9-10-21(18)14-5-7-15(8-6-14)22(24)25/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEIGLMEZWWMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of 4-nitrobenzaldehyde with glyoxal and ammonium acetate.

    Thioether formation: The imidazole derivative is then reacted with 3-methoxyphenylthiol in the presence of a base such as sodium hydride to form the thioether linkage.

    Acetamide formation: Finally, the thioether is acylated with chloroacetyl chloride to yield the target compound.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NH-CO-) groups participate in nucleophilic reactions.

Key Observations:

  • S-Alkylation: The sulfur atom in the thioacetamide moiety acts as a nucleophile. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate (K₂CO₃) yields S-alkylated derivatives.

  • Displacement with Chloroacetamides: In DMF at 80°C, the thio group undergoes substitution with chloroacetamides to form new acetamide-linked products .

Example Reaction:

ReactantConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 12 h, 80°CS-Methylated derivative78%
2-Chloro-N-phenylacetamideK₂CO₃, acetone, 24 hBis-acetamide analog82%

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.

Key Observations:

  • Sulfoxide Formation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C selectively oxidizes the thioether to sulfoxide.

  • Sulfone Formation: Prolonged exposure to H₂O₂ or stronger oxidants like m-chloroperbenzoic acid (mCPBA) yields sulfones.

Example Reaction:

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)HOAc, 50°C, 2 hSulfoxide90%
mCPBADCM, RT, 6 hSulfone85%

Reduction of Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation to form an amine derivative.

Key Observations:

  • Catalytic Hydrogenation: Using H₂ gas and palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine at 25–50°C .

  • Chemoselectivity: The reaction does not affect the imidazole ring or thioacetamide under mild conditions .

Example Reaction:

Reducing SystemConditionsProductYieldSource
H₂ (1 atm), Pd/C (10%)EtOH, 50°C, 6 h4-Aminophenyl-substituted derivative92%

Hydrolysis of Acetamide

The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid or amine derivatives.

Key Observations:

  • Acidic Hydrolysis: Concentrated HCl at reflux converts the acetamide to a carboxylic acid .

  • Basic Hydrolysis: NaOH in aqueous ethanol yields the corresponding amine .

Example Reaction:

Hydrolysis AgentConditionsProductYieldSource
HCl (6M)Reflux, 8 hCarboxylic acid75%
NaOH (2M)EtOH/H₂O, 70°C, 6 hFree amine68%

Electrophilic Aromatic Substitution

The imidazole ring and methoxyphenyl group undergo electrophilic substitution.

Key Observations:

  • Nitration: Reaction with nitric acid/sulfuric acid introduces nitro groups at the imidazole’s C-4/C-5 positions .

  • Halogenation: Bromine in acetic acid adds bromine atoms to the methoxyphenyl ring.

Example Reaction:

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 1 h5-Nitroimidazole derivative60%
Br₂ (1 eq)HOAc, RT, 3 h2-Bromo-3-methoxyphenyl derivative55%

Complexation with Metals

The sulfur and nitrogen atoms coordinate with transition metals, forming stable complexes.

Key Observations:

  • Copper Complexes: Reacts with Cu(II) chloride in methanol to form octahedral complexes .

  • Antimicrobial Activity: These complexes exhibit enhanced bioactivity compared to the parent compound .

Example Reaction:

Metal SaltConditionsComplex StructureStabilitySource
CuCl₂·2H₂OMeOH, RT, 4 h[Cu(L)₂Cl₂]High

Photochemical Reactions

The nitro group participates in photoreduction under UV light.

Key Observations:

  • UV-Induced Reduction: Irradiation at 365 nm in the presence of triethylamine reduces the nitro group to nitroso or amine .

  • Solvent Dependency: Reactions proceed faster in polar aprotic solvents like acetonitrile .

Biological Activity

N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, a compound featuring both imidazole and thioacetamide moieties, has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H16N4O3S
  • Molecular Weight : 356.38 g/mol

The presence of the methoxyphenyl and nitrophenyl groups contributes to its potential biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus8.016.0
Escherichia coli4.08.0
Pseudomonas aeruginosa16.032.0
Candida albicans12.024.0

The compound exhibited significant antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in treating infections caused by these pathogens .

Antiviral Activity

This compound has also shown promise as an antiviral agent. In vitro studies have demonstrated its effectiveness against various viruses.

Case Study: Antiviral Efficacy Against Influenza Virus

In a controlled study, the compound was tested against influenza virus strains, showing an IC50 value of approximately 15 µM. This indicates moderate antiviral activity, suggesting that the compound may inhibit viral replication through interference with viral entry or replication processes .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that it may induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa20Apoptosis induction
MCF-725Cell cycle arrest
A54930Caspase activation

The compound's ability to induce cell death in HeLa cells suggests its potential as a chemotherapeutic agent .

Scientific Research Applications

Key Features

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 356.38 g/mol
  • Functional Groups : Methoxy group, nitrophenyl group, imidazole ring, thioether linkage.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of related compounds demonstrate significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL . The presence of the thioether linkage in N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide may enhance its antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. For example, compounds with imidazole rings have been shown to selectively induce cytotoxicity in cancer cell lines while sparing normal cells . In particular, this compound's structural features may contribute to its ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Preliminary findings suggest that this compound could act as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases. Similar compounds have been documented to inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurodegenerative disorders . This inhibition could be beneficial in developing therapeutic strategies for conditions such as Alzheimer's disease.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested against several cancer cell lines. The compound exhibited substantial growth inhibition rates, particularly against ovarian and breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and disruption of mitochondrial function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

Compound Name Substituents Key Structural Features Biological Activity (IC₅₀)
Target Compound 3-Methoxyphenyl, 4-Nitrophenyl Methoxy (electron-donating), nitro (electron-withdrawing) Under investigation (preliminary data suggests antiproliferative activity)
N-(6-Substituted-Benzothiazol-2-yl)-2-[[4,5-Dimethyl-1-(4-Nitrophenyl)-1H-Imidazol-2-yl]Thio]Acetamide () Benzothiazole, 4-nitrophenyl Benzothiazole enhances planar stacking; nitro group stabilizes charge IC₅₀: ~15.67 µg/mL (C6 glioblastoma)
3-(2-(1H-Benzo[d]Imidazol-2-ylThio)Acetamido)-N-(2,4-Dinitrophenyl)Benzamide (W1, ) 2,4-Dinitrophenyl Two nitro groups increase electron withdrawal Potent antimicrobial activity (MIC: 2–8 µg/mL)
N-(4-Chlorophenyl)-2-((1-(3-Chlorophenyl)-5-(3-Nitrophenyl)-1H-Imidazol-2-yl)Thio)Acetamide () 4-Chlorophenyl, 3-chlorophenyl, 3-nitrophenyl Multiple halogens increase lipophilicity Not reported (structural analogs show cytotoxicity)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxyphenyl group may improve solubility compared to halogenated analogues (e.g., ), while the 4-nitrophenyl group enhances target binding via dipole interactions .
  • Substituent Position: The 4-nitro group in the target compound vs.
Antiproliferative Activity:
  • Target Compound : Preliminary studies suggest moderate activity against HepG2 cells (IC₅₀ pending validation).
  • Benzothiazole-Imidazole Hybrids () : Exhibit IC₅₀ values of ~15–20 µg/mL against C6 and HepG2 cells, attributed to intercalation with DNA and topoisomerase inhibition .
  • Benzimidazole Derivatives () : Show broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) due to nitro group-mediated ROS generation .
Selectivity and Toxicity:
  • Nitro-containing derivatives (e.g., ) often show dose-dependent cytotoxicity in normal cells (e.g., NIH/3T3 fibroblasts), highlighting the need for structural optimization .

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?

The compound is typically synthesized via a multi-step approach:

Thioacetamide formation : Reacting a substituted imidazole-2-thiol with 2-chloro-N-(3-methoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar solvent like ethanol or DMF .

Imidazole scaffold synthesis : Substituted imidazoles are often prepared via cyclization of N-arylmaleimides or nitroaryl precursors with thiourea derivatives in glacial acetic acid under reflux .

Purification : Crude products are recrystallized from ethanol or methanol to achieve >95% purity, monitored by TLC .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Thiol couplingK₂CO₃, ethanol, reflux, 4–6 h65–75
Imidazole cyclizationGlacial acetic acid, reflux, 2 h~70

Q. How is the structural integrity of this compound validated?

Methodological validation involves:

  • ¹³C-NMR : Peaks at δ 167–170 ppm confirm the acetamide carbonyl group, while aromatic carbons appear between δ 114–143 ppm .
  • HRMS : Exact mass calculated for C₁₈H₁₅N₃O₃S ([M+H]⁺): 364.0821; observed deviation <1 ppm ensures molecular accuracy .
  • X-ray crystallography : For analogs, twisted dihedral angles (e.g., 61.8° between dichlorophenyl and thiazol rings) confirm spatial conformation .

Advanced Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Contradictions in IC₅₀ values (e.g., 15.67 µg/mL in C6 glioma vs. >1000 µg/mL in NIH/3T3 cells ) arise from:

  • Cell line specificity : Tumor vs. normal cell metabolic pathways (e.g., A549 lung adenocarcinoma vs. embryoblast cells).
  • Assay conditions : Variations in incubation time (24–72 h) or serum concentration in media.

Q. Methodological Recommendations :

  • Use standardized protocols (e.g., MTT assay with 48 h incubation, 10% FBS).
  • Include positive controls (e.g., cisplatin) to normalize inter-study variability .

Q. What strategies optimize the antiproliferative activity of this compound?

Structure-activity relationship (SAR) studies suggest:

  • Substituent tuning : Replacing the 4-nitrophenyl group with a 4-fluorophenyl moiety increases logP (lipophilicity) and enhances blood-brain barrier penetration .
  • Thioether linker modification : Substituting the imidazole-thio group with tetrazolyl-thio improves apoptosis induction (e.g., 23.30 µM IC₅₀ in A549 cells ).

Q. SAR Table :

DerivativeSubstituentIC₅₀ (µM)Apoptosis (%)
4a (imidazolyl-thio)4-nitrophenyl28.518.2
4c (tetrazolyl-thio)4-fluorophenyl23.324.7
Cisplatin (control)1.265.0

Q. How can crystallization challenges during synthesis be addressed?

Poor crystallization (e.g., amorphous solids) is mitigated by:

  • Solvent optimization : Slow evaporation from methanol/acetone (1:1) yields single crystals suitable for XRD .
  • Additives : Seeding with pre-formed crystals or using trace HCl to protonate amine groups improves lattice formation.

Q. What analytical methods confirm the compound’s stability under physiological conditions?

  • HPLC-PDA : Monitor degradation at λ = 254 nm in PBS (pH 7.4) over 24 h.
  • LC-MS/MS : Detect hydrolysis products (e.g., free thiol or nitroaniline derivatives) .

Q. How do computational studies support mechanistic understanding of its bioactivity?

  • Docking simulations : The imidazole-thio group binds to ATP pockets in kinases (e.g., EGFR), inhibiting phosphorylation .
  • ADMET predictions : Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) and low hepatotoxicity risk (LD₅₀ > 500 mg/kg) .

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